Curvulamine A

Antibacterial selectivity Anaerobic pathogens Drug discovery

Curvulamine A (CAS: 1357824-67-9) is a skeletally unprecedented antibacterial indolizidine alkaloid produced by the marine-derived fungus Curvularia sp. IFB-Z10.

Molecular Formula C20H24N2O2
Molecular Weight 324.4 g/mol
Cat. No. B12421211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCurvulamine A
Molecular FormulaC20H24N2O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC1C2C3C(C4=CC=C(N14)C)C(O2)(C=CC5=CC=C(N35)C)C(C)O
InChIInChI=1S/C20H24N2O2/c1-11-6-8-16-17-18-19(13(3)21(11)16)24-20(17,14(4)23)10-9-15-7-5-12(2)22(15)18/h5-10,13-14,17-19,23H,1-4H3/t13-,14-,17+,18+,19-,20+/m0/s1
InChIKeyBSVQXNGNGAHVTN-TULYMBKGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Curvulamine A: A Chemically Distinct Antibacterial Alkaloid for Drug Discovery Procurement


Curvulamine A (CAS: 1357824-67-9) is a skeletally unprecedented antibacterial indolizidine alkaloid produced by the marine-derived fungus Curvularia sp. IFB-Z10 [1]. It belongs to a class of polypyrrole natural products characterized by a compact pentacyclic skeleton with multiple stereocenters, resulting from a unique biosynthetic gene cluster (BGC) involving a polyketide synthase (CuaA), a bifunctional PLP-dependent enzyme (CuaB), and several tailoring enzymes [2]. The compound exhibits selective activity against both Gram-positive and Gram-negative anaerobic pathogens, including Veillonella parvula, Bacteroides vulgatus, Streptococcus sp., and Peptostreptococcus sp. [3].

Why Curvulamine A Cannot Be Replaced by Generic In-Class Alkaloids


Curvulamine A possesses a chemical architecture that is fundamentally distinct from conventional antibacterial alkaloids, precluding its interchange with in-class or structurally similar compounds. Its molecular framework incorporates two undescribed extender units formed through a unique decarboxylative condensation between an oligoketide motif and alanine—a biosynthetic pathway not shared by any known alkaloid class [1]. While other indolizidine alkaloids (e.g., vinblastine, vincristine) exhibit anticancer activity, Curvulamine A is distinguished by its selective antibacterial profile [2]. Even within its own structural family, minor modifications drastically alter potency: the closely related analog bipolamine G demonstrates superior antibacterial activity, confirming that the precise stereochemical and functional group arrangement of Curvulamine A—not merely the indolizidine scaffold—governs its biological effect [3]. Consequently, substituting Curvulamine A with a generic analog would compromise experimental reproducibility and invalidate comparative studies reliant on its specific pharmacophore.

Curvulamine A Procurement Guide: Quantified Differentiation Against Clinical and Structural Analogs


Curvulamine A Demonstrates Superior Antibacterial Selectivity Relative to Tinidazole

Curvulamine exhibits greater selective antibacterial activity than tinidazole, a clinically used 5-nitroimidazole antibiotic, when tested against a panel of anaerobic bacteria [1]. While both compounds share activity against Veillonella parvula, the selectivity profile of Curvulamine suggests a narrower spectrum of activity that could translate to reduced disruption of commensal microbiota—a key limitation of broad-spectrum agents like tinidazole [1].

Antibacterial selectivity Anaerobic pathogens Drug discovery

Curvulamine A Possesses a Fully Mapped and Functionally Unique Biosynthetic Gene Cluster

The biosynthetic gene cluster (BGC) responsible for Curvulamine production has been completely elucidated and functionally characterized, encompassing six genes (cuaA–cuaF) that encode a highly reducing polyketide synthase (CuaA), a bifunctional PLP-dependent aminotransferase (CuaB), an NADPH-dependent dehydrogenase (CuaC), an FAD-dependent monooxygenase (CuaD), a major facilitator superfamily permease (CuaE), and a Zn(II)Cys6 transcription factor (CuaF) [1]. This level of genetic characterization is uncommon among recently discovered natural products and provides a platform for rational engineering to enhance yield or generate novel derivatives [1].

Biosynthetic gene cluster Genome mining Combinatorial biosynthesis

Curvulamine A Exhibits Antibacterial Activity That Differs Quantitatively from Its Closest Structural Analog Bipolamine G

Genome mining guided by the Curvulamine BGC led to the discovery of bipolamines A–I, a family of structurally related polyketide alkaloids [1]. Among these, bipolamine G was found to be 'more antibacterial than curvulamine' [1]. This finding confirms that Curvulamine A is not the most potent member of its structural class, but its specific activity profile—moderate antibacterial activity combined with unique biosynthetic accessibility—positions it as a scaffold for semi-synthetic optimization rather than a final clinical candidate [1].

Structure-activity relationship Antibacterial potency Lead optimization

Curvulamine A is Accessible via a 10-Step Total Synthesis, Enabling Scalable Procurement

The first total synthesis of (−)-curvulamine was achieved in 2020 in 10 steps from commercially available materials [1]. This synthetic route provides a reliable alternative to fermentation-based production, which is often limited by low titers and batch-to-batch variability. The availability of a chemical synthesis route ensures consistent compound quality and enables the preparation of structural analogs that cannot be accessed through biosynthetic modification [1].

Total synthesis Chemical supply Medicinal chemistry

Curvulamine A: Optimal Use Cases Driven by Its Unique Evidence Profile


Targeted Antibacterial Lead Discovery Against Anaerobic Pathogens

Curvulamine A is ideally suited for screening programs focused on anaerobic bacteria, particularly Veillonella parvula and Bacteroides vulgatus, where it demonstrates selective activity (MIC = 16 µg/mL) that exceeds the selectivity of the clinical comparator tinidazole [1]. Researchers should prioritize Curvulamine A when the goal is to identify narrow-spectrum leads that minimize collateral damage to the gut microbiome.

Synthetic Biology and Metabolic Engineering Platform Development

The fully characterized curvulamine biosynthetic gene cluster (cuaA–cuaF) provides a robust chassis for combinatorial biosynthesis and heterologous expression studies [1]. Industrial biotechnology groups seeking to engineer fungal hosts for improved alkaloid production should consider Curvulamine A as a model system due to the availability of detailed genetic and enzymatic information.

Scaffold for Semi-Synthetic Antibacterial Optimization

Given that bipolamine G exhibits superior antibacterial activity compared to Curvulamine A, the latter serves as a chemically tractable scaffold for semi-synthetic derivatization [1]. Medicinal chemistry campaigns aimed at improving antibacterial potency while retaining the unique indolizidine core should utilize Curvulamine A as a starting material, leveraging the established total synthesis route for analog generation.

Quality Control and Reference Standard for Total Synthesis Validation

The 10-step total synthesis of (−)-curvulamine provides a benchmark for evaluating the purity and stereochemical integrity of commercially sourced material [1]. Analytical laboratories and quality control units involved in natural product procurement should reference this synthetic route to confirm the authenticity of Curvulamine A batches and to detect potential impurities or degradation products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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